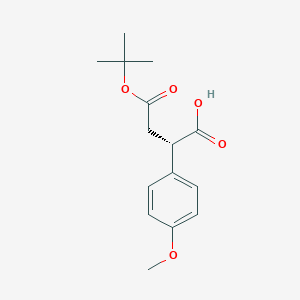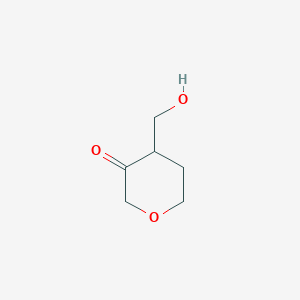
(R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Ethyl3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate is a chiral compound often used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions. The compound also contains a p-tolyl group, which is a derivative of toluene, adding to its chemical complexity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-amino-4-(p-tolyl)butanoic acid and ethyl chloroformate.
Protection of the Amine Group: The amine group of ®-3-amino-4-(p-tolyl)butanoic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Esterification: The protected amino acid is then esterified using ethyl chloroformate to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions, revealing the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
- p-Toluic acid or p-tolualdehyde.
Reduction: ®-Ethyl3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanol.
Substitution: ®-Ethyl3-amino-4-(p-tolyl)butanoate.
Applications De Recherche Scientifique
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Catalyst: Employed in asymmetric synthesis due to its chiral nature.
Biology
Peptide Synthesis: Utilized in the synthesis of peptides and proteins, where the Boc group protects the amine during chain elongation.
Medicine
Drug Development: Investigated for potential use in drug development, particularly in the synthesis of chiral drugs.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The compound exerts its effects primarily through its functional groups. The Boc group protects the amine, preventing unwanted reactions during synthesis. The ester group can be hydrolyzed to form carboxylic acids, which can further react to form amides or other derivatives. The p-tolyl group can participate in electrophilic aromatic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Ethyl3-amino-4-(p-tolyl)butanoate: Lacks the Boc protecting group.
®-Methyl3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate: Has a methyl ester instead of an ethyl ester.
(S)-Ethyl3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate: The enantiomer of the compound .
Uniqueness
®-Ethyl3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate is unique due to its specific combination of functional groups and chiral center, making it valuable in asymmetric synthesis and as a building block for more complex molecules.
Propriétés
Formule moléculaire |
C18H27NO4 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
ethyl (3R)-4-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C18H27NO4/c1-6-22-16(20)12-15(19-17(21)23-18(3,4)5)11-14-9-7-13(2)8-10-14/h7-10,15H,6,11-12H2,1-5H3,(H,19,21)/t15-/m1/s1 |
Clé InChI |
CWLOXQGMGJEIJJ-OAHLLOKOSA-N |
SMILES isomérique |
CCOC(=O)C[C@@H](CC1=CC=C(C=C1)C)NC(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)CC(CC1=CC=C(C=C1)C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



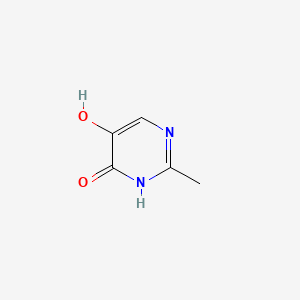


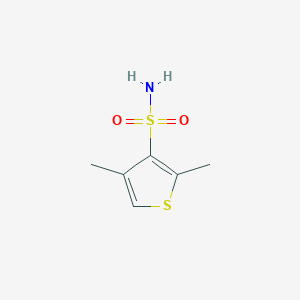
![[(2R,3R,4S,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride](/img/structure/B13099326.png)
![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13099329.png)
![4,4'-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13099333.png)
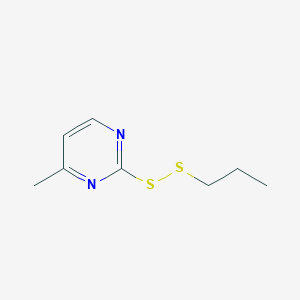
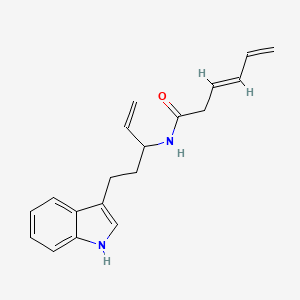
![7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one](/img/structure/B13099346.png)
![2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid](/img/structure/B13099348.png)
